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Compound of Interest

Compound Name: Ferrocin A

CAS No.: 114550-08-2

Cat. No.: B049169

Get Quote

Introduction & Biological Context
Ferrocin A is a cyclic lipodecapeptide and a highly specialized iron-chelating siderophore

originally isolated from the fermentation broth of Pseudomonas fluorescens YK-310[1].

Structurally, it coordinates a single Fe(III) ion via three hydroxamate moieties, forming a stable

octahedral complex[2].

Historically recognized for its potent, selective antibacterial activity against Pseudomonas

aeruginosa by sequestering essential environmental iron[1], Ferrocin A has recently garnered

significant attention in antiviral drug development. Advanced molecular docking and in vitro

studies demonstrate that the lipopeptide stably binds to and inhibits the SARS-CoV-2 RNA-

dependent RNA polymerase (nsp12)[3]. Given its dual therapeutic potential, obtaining high-

purity, structurally intact Ferrocin A is a critical prerequisite for downstream biological assays

and structural characterization.
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Purifying metallopeptides like Ferrocin A from complex fermentation matrices presents unique

chromatographic challenges. Standard peptide purification protocols often fail due to the labile

nature of the metal-ligand coordination under harsh conditions. As a Senior Application

Scientist, the following parameters have been engineered to ensure high recovery and

structural integrity:

Stationary Phase Selection (C18): Ferrocin A possesses a lipophilic tail that governs its

hydrophobic interactions. An end-capped Octadecylsilane (C18) column is required to

provide adequate retention and resolution from polar fermentation byproducts[2].

Mobile Phase Causality (pH Control): Standard reverse-phase peptide protocols utilize 0.1%

Trifluoroacetic acid (TFA, pH ~2.0). However, highly acidic environments protonate the

hydroxamate oxygens, leading to the rapid demetallation of the Fe(III) complex. To preserve

the native octahedral iron complex, the mobile phase must be buffered near neutrality. A 20

mM Ammonium Acetate buffer (pH 6.5) is utilized to maintain the coordination sphere while

providing sufficient ionic strength for sharp peak shapes.

Orthogonal UV Detection: The peptide backbone absorbs strongly at 220 nm (amide π→π∗

transitions). Crucially, the intact Fe(III)-hydroxamate complex exhibits a distinct Ligand-to-

Metal Charge Transfer (LMCT) absorption band at 425 nm[4]. Dual-wavelength monitoring is

imperative; the 425 nm trace acts as a highly specific filter to distinguish the intact

siderophore from apo-peptides and non-chelating impurities.
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Workflow for the extraction and HPLC isolation of Ferrocin A from fermentation broth.

Upstream Sample Preparation
Harvesting: Centrifuge the P. fluorescens YK-310 fermentation broth at 10,000 × g for 20

minutes at 4°C to pellet the cellular biomass. Collect the culture filtrate[2].

Solvent Extraction: Adjust the pH of the filtrate to 6.5. Add an equal volume of n-butanol and

perform liquid-liquid extraction. The lipophilic nature of Ferrocin A drives it into the organic

phase.
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Concentration: Separate the organic layer and concentrate it to dryness using a rotary

evaporator under reduced pressure at 35°C.

Reconstitution: Resuspend the crude extract in 20% Acetonitrile (ACN) / 80% Water. Filter

through a 0.22 µm PTFE syringe filter prior to HPLC injection.

Analytical HPLC Protocol (Purity & Titer)
Column: Waters XBridge Peptide BEH C18, 300Å, 3.5 µm, 4.6 mm × 150 mm.

Mobile Phase A: 20 mM Ammonium Acetate in LC-MS grade H2​O (pH adjusted to 6.5).

Mobile Phase B: 100% LC-MS grade Acetonitrile.

Flow Rate: 1.0 mL/min.

Column Temperature: 30°C.

Injection Volume: 10 µL.

Detection: PDA (Photodiode Array) extracting at 220 nm and 425 nm.

Self-Validating System Check (SST): To verify that the protocol is not degrading the sample,

calculate the peak area ratio of A425​/A220​for the main Ferrocin A peak. A consistent ratio

across sequential injections validates that the Fe(III) complex remains intact. If the 425 nm

signal diminishes while the 220 nm signal remains stable, it indicates column-induced

demetallation (apo-ferrocin formation), signaling the need to flush the column or verify buffer

pH.

Preparative HPLC Protocol (Scale-Up Isolation)
Column: Waters XBridge Prep C18, 5 µm, 19 mm × 250 mm.

Flow Rate: 18.0 mL/min.

Injection Volume: 2.0 mL of crude extract.
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Fraction Collection: Triggered by threshold absorbance at 425 nm to selectively collect only

the iron-bound siderophores, ignoring non-metallated peptide impurities.

Quantitative Data & Gradient Tables
Table 1: Analytical HPLC Gradient Program

Time (min) Mobile Phase A (%) Mobile Phase B (%) Curve Profile

0.0 80 20 Initial

2.0 80 20 Isocratic hold

15.0 40 60 Linear

18.0 5 95 Linear (Wash)

22.0 5 95 Isocratic hold

22.1 80 20 Step (Re-equilibration)

| 30.0 | 80 | 20 | End |

Table 2: Preparative HPLC Gradient Program

Time (min) Mobile Phase A (%) Mobile Phase B (%) Curve Profile

0.0 80 20 Initial

5.0 80 20 Isocratic hold

35.0 45 55 Shallow Linear

40.0 5 95 Linear (Wash)

| 45.0 | 80 | 20 | Re-equilibration |

Table 3: Physicochemical & Chromatographic Properties
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Parameter Specification / Observation

Molecular Target
SARS-CoV-2 nsp12 / Bacterial Iron
Transport

Chromatophore Fe(III)-Hydroxamate (Octahedral)

| UV Maxima ( λmax​) | 220 nm (Amide), 425 nm (LMCT) | | Analytical Retention Time | ~11.8

minutes (under Table 1 conditions) | | Storage Conditions | Lyophilized powder at -20°C

(Protect from strong acids) |

Mechanism of Action

Ferrocin A
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Dual therapeutic mechanism of Ferrocin A: Siderophore-mediated antibacterial and nsp12-

targeted antiviral activity.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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